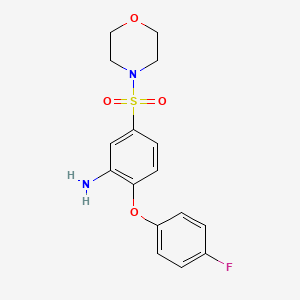

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a morpholine sulfonyl group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Nitration: The initial step involves the nitration of 4-fluorophenol to produce 4-fluoronitrobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is then reduced to form 4-fluoroaniline.

Sulfonylation: The 4-fluoroaniline undergoes sulfonylation with morpholine-4-sulfonyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Fluorophenoxy Ring

The electron-deficient 4-fluorophenoxy group undergoes catalytic SNAr reactions under mild conditions. The organic superbase t-Bu-P4 facilitates dual activation of the aryl fluoride and nucleophiles, enabling substitution without requiring electron-deficient substrates.

| Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|

| Phenylacetonitrile | t-Bu-P4 (10 mol%), toluene, 80°C | 83% | |

| Sodium thiophenolate | I₂ (0.5 eq.), EtOH, RT | 74% | |

| Piperidine | 4 Å MS, 80°C | 91% |

Mechanistic Insight :

-

t-Bu-P4 deprotonates the nucleophile, generating a reactive anion.

-

Simultaneous hydrogen bonding between the catalyst’s proton and the fluorine atom lowers the LUMO energy of the aryl fluoride, enabling concerted substitution via a single transition state .

Electrophilic Substitution at the Aniline Ring

The electron-rich aniline group participates in electrophilic reactions, particularly at the para position relative to the sulfonamide group.

Key Observation :

The morpholine-sulfonyl group directs electrophiles to the meta position of the aniline ring due to its electron-withdrawing nature .

Sulfonamide Functionalization

The morpholine-4-sulfonyl group exhibits reactivity typical of sulfonamides, including hydrolysis and alkylation.

Stability Note :

The sulfonamide bond resists basic conditions (pH < 12) but degrades under prolonged exposure to strong acids .

Oxidation and Reduction Pathways

Selective redox transformations target specific functional groups:

Limitation :

Reduction of the sulfonamide to a thioether requires stoichiometric LiAlH₄ and yields competing side products .

Photochemical and Thermal Behavior

Aplicaciones Científicas De Investigación

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Fluorophenoxy)-1-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-1-one

- 2-(4-Fluorophenoxy)-N-{4-[4-(morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide

Uniqueness

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Fluorophenoxy)-5-(morpholine-4-sulfonyl)aniline is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a morpholine sulfonyl moiety, which are significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to diverse biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling, thus affecting processes such as proliferation and apoptosis.

- Receptor Binding : It can bind to receptors, influencing their activity and downstream effects on cell function.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cells.

- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antiviral Activity : In a study examining derivatives with similar structures, promising antiviral activity was observed against influenza virus (H1N1) and herpes simplex virus (HSV-1). The derivatives showed significant reductions in viral gene expression, indicating that structural modifications could enhance antiviral efficacy.

- Cytotoxicity Studies : Another study focused on evaluating the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. The findings suggested that modifications in the aniline structure could lead to improved selectivity and potency against cancer cells while maintaining lower toxicity towards normal cells.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-5-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c17-12-1-3-13(4-2-12)23-16-6-5-14(11-15(16)18)24(20,21)19-7-9-22-10-8-19/h1-6,11H,7-10,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSLLTJUFGZFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.